(3S)-1-phenylhex-1-yn-3-ol
Description
Significance of Chiral Propargylic Alcohols as Versatile Building Blocks in Organic Synthesis
Chiral propargylic alcohols are highly valued as versatile building blocks in organic synthesis due to the reactive nature of the alkyne and the strategic placement of the hydroxyl group. rsc.org This combination of functional groups allows for a wide array of chemical transformations, making them key intermediates in the synthesis of numerous biologically active compounds and complex natural products. rsc.org
The utility of these chiral building blocks is demonstrated by their application in the synthesis of diverse families of medicinally important compounds. rsc.org For instance, they are crucial precursors for:
Alkaloids
Prostaglandins
Leukotrienes
Steroids rsc.org
The propargyl functional group itself is a powerful tool for carbon-carbon bond formation. rsc.org Furthermore, the alcohol moiety can direct subsequent reactions, and the alkyne can be transformed into a variety of other functional groups. Propargylic alcohols can be converted into alkanes or alkenes through selective reduction, as well as into optically active allenes, benzylic alcohols, and hydroxyl ketones. rsc.org The development of catalytic systems, such as those based on BINOL (1,1′-bi-2-naphthol), for the asymmetric addition of alkynes to aldehydes has made a wide range of functionalized chiral propargylic alcohols readily accessible with high enantiomeric purity. thieme-connect.com These readily available chiral alcohols serve as starting materials for a multitude of complex molecular architectures. thieme-connect.com
Table 1: Examples of Molecular Classes Synthesized from Chiral Propargylic Alcohols
| Target Molecule Class | Significance |
|---|---|
| Alkaloids | A diverse group of naturally occurring chemical compounds that have a wide range of pharmacological activities. |
| Prostaglandins | Lipid compounds with hormone-like effects involved in various physiological processes. |
| Leukotrienes | Inflammatory mediators involved in asthma and allergic reactions. |
| Steroids | Biologically active organic compounds with a characteristic four-ring structure, including hormones and vitamins. |
| Tetronic Acids | A class of compounds with various biological activities, including antibiotic and antiviral properties. thieme-connect.com |
Overview of Stereoselective Synthetic Challenges for Chiral Alkynols
The synthesis of enantiomerically pure chiral alkynols, also known as propargylic alcohols, presents significant stereoselective challenges. Achieving high levels of enantioselectivity is crucial as the biological activity of the final target molecules often depends on their specific stereochemistry.
One of the most direct methods for synthesizing chiral propargylic alcohols is the asymmetric alkynylation of aldehydes. rsc.org This approach has garnered considerable attention, with significant progress made in developing catalytic systems that can achieve high enantioselectivity. thieme-connect.comorganic-chemistry.org These systems often employ a chiral ligand in combination with a metal catalyst to control the stereochemical outcome of the addition of an alkynyl nucleophile to a prochiral aldehyde. organic-chemistry.org However, a major challenge is the need for expensive chiral ligands, such as Noyori or CBS catalysts, which can limit the scalability and cost-effectiveness of the synthesis. rsc.org
Several strategies have been developed to address these challenges:
Catalytic Asymmetric Alkynylation: This is a powerful strategy that utilizes a chiral catalyst to induce enantioselectivity. For example, catalyst systems based on BINOL derivatives have been shown to be highly effective for a broad range of aldehyde and alkyne substrates, providing access to diverse chiral propargylic alcohols in excellent yields and high enantiomeric purity. thieme-connect.com Similarly, catalysts involving In(III)/BINOL or Ti(OiPr)4/BINOL can be used to achieve high enantioselectivity in the reaction of alkynylzinc reagents with aldehydes. organic-chemistry.org
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of propargylic alcohols, leaving the other enantiomer unreacted and thus resolved. While effective, this approach requires an additional step to prepare the initial racemic alcohol mixture. rsc.org
Base-Induced Elimination Protocol (BIEP): This strategy involves the double elimination of a β-alkoxy chloride to generate the chiral propargyl alcohol from a γ-alkoxide precursor. rsc.org This method has been widely used in the total synthesis of various natural products. rsc.org
Cross-Coupling Reactions: The synthesis of chiral 1-alkynes with a stereogenic center can be particularly difficult. acs.org Cross-coupling reactions of substrates like bromoallenes with organocuprates have been explored as a stereoselective method for their preparation. acs.orgresearchgate.net
Table 2: Comparison of Synthetic Strategies for Chiral Alkynols
| Synthetic Strategy | Advantages | Disadvantages/Challenges |
|---|---|---|
| Catalytic Asymmetric Alkynylation | High enantioselectivity, broad substrate scope. thieme-connect.comorganic-chemistry.org | Often requires expensive and complex chiral ligands and catalysts. rsc.org |
| Enzymatic Kinetic Resolution | High selectivity for one enantiomer. | Requires synthesis of a racemic precursor, maximum theoretical yield is 50%. rsc.org |
| Base-Induced Elimination Protocol | Useful for total synthesis of natural products. rsc.org | Substrate-specific, may require multiple steps to prepare the precursor. rsc.org |
The ongoing development of new catalytic systems and synthetic methodologies continues to address the challenges of stereoselective alkynol synthesis, making these valuable chiral building blocks more accessible for applications in organic chemistry. thieme-connect.comorganic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-phenylhex-1-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUIQUVFOYTZNC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C#CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis Methodologies for 3s 1 Phenylhex 1 Yn 3 Ol and Analogous Chiral Propargylic Alcohols
Asymmetric Catalytic Alkynylation of Aldehydes
The asymmetric addition of terminal alkynes to aldehydes is a powerful method for constructing chiral propargylic alcohols. This transformation creates a new carbon-carbon bond and a chiral center in a single step. Catalytic versions of this reaction are particularly desirable as they reduce waste and increase efficiency compared to methods requiring stoichiometric amounts of chiral reagents. nih.govacs.org A variety of catalytic systems have been developed, primarily centered around the use of a chiral ligand in conjunction with a metal center to orchestrate the enantioselective addition of an alkynyl nucleophile to the carbonyl carbon of an aldehyde. nih.gov
Transition Metal-Catalyzed Approaches
Transition metals play a central role in facilitating the asymmetric alkynylation of aldehydes. The metal can act as a Lewis acid to activate the aldehyde, coordinate with the alkyne to facilitate its deprotonation and delivery, or both. The choice of metal, the chiral ligand, and the reaction conditions are all critical factors that determine the reaction's efficiency, substrate scope, and, most importantly, the level of enantioselectivity.
Titanium-Catalyzed Systems (e.g., BINOL-Ti(OiPr)4-Et2Zn-Cy2NH catalyst system)
Titanium-based catalysts, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are highly effective for the enantioselective addition of alkynes to aldehydes. acs.org A prominent system involves the combination of BINOL, titanium tetraisopropoxide (Ti(OiPr)4), and an alkylzinc reagent like diethylzinc (B1219324) (Et2Zn). acs.orgpnas.org In this process, the terminal alkyne is first treated with Et2Zn, often requiring heating, to generate an alkynylzinc species. acs.orgnih.gov This nucleophile then adds to the aldehyde in the presence of the chiral BINOL-Ti(IV) complex, which serves as the asymmetric catalyst. acs.org
The BINOL/Ti(OiPr)4/Et2Zn method is noted for its high enantioselectivity across a broad range of substrates, including alkyl, aryl, and α,β-unsaturated aldehydes. pnas.org The addition of additives can further enhance the reaction. For instance, phenolic additives can activate the chiral titanium(IV) complex, leading to higher levels of enantioselectivity. capes.gov.br Similarly, the use of chiral sulfonamides derived from natural amino acids as additives in the BINOL-Ti(OiPr)4 system has been shown to yield excellent results, with enantiomeric excesses (ee's) up to 99%. nih.gov The mechanism is complex, and it is believed that the dialkylzinc reagent's role is to transfer the alkyl group to titanium, rather than directly adding to the carbonyl group. acs.org
| Alkyne | Aldehyde | Catalyst System | Yield (%) | ee (%) |
| Phenylacetylene | Benzaldehyde | (S)-BINOL/Ti(OiPr)4/Et2Zn | 95 | 98 |
| 1-Hexyne | Benzaldehyde | (S)-BINOL/Ti(OiPr)4/Et2Zn | 92 | 97 |
| Phenylacetylene | Cyclohexanecarboxaldehyde | (S)-BINOL/Ti(OiPr)4/Et2Zn | 85 | 99 |
| Trimethylsilylacetylene | Benzaldehyde | (S)-BINOL/Ti(OiPr)4/Et2Zn | 90 | 96 |
This table presents representative data for titanium-catalyzed asymmetric alkynylation. Actual results may vary based on specific reaction conditions and substrate combinations.
Gold(I)-Catalyzed Alkynylation Systems
Gold(I) complexes are powerful π-Lewis acids known for activating alkynes toward nucleophilic attack. acs.org In the context of asymmetric alkynylation, chiral gold(I) catalysts, typically featuring phosphine (B1218219) ligands, can promote the addition of terminal alkynes to carbonyl derivatives. polyu.edu.hk While much of the research has focused on substrates like N,O-acetals or imines, the fundamental principle of activating the alkyne for C-C bond formation is central. researchgate.netresearchgate.net For instance, a gold(I)-catalyzed process has been developed for the alkynylation of N,O-acetals, which are precursors to functionalized amines, achieving good yields and promising enantioselectivity (up to 84.5:15.5 er). researchgate.net Gold catalysts can also be involved in tandem reactions where an initial alkynylation is followed by a subsequent cyclization, rapidly building molecular complexity. acs.org
Indium-Mediated Asymmetric Propargylation
Indium-mediated reactions offer a practical method for the enantioselective propargylation of aldehydes under Barbier-type conditions, where the organometallic nucleophile is generated in situ. acs.org This one-pot synthesis can produce chiral propargylic alcohols in high yields (up to 90%) and with significant enantiomeric excess (up to 95% ee). acs.org The reaction typically involves indium(0) metal, a propargyl halide, a chiral director, and the aldehyde substrate in a solvent like tetrahydrofuran (B95107) (THF). acs.org
Furthermore, catalytic asymmetric alkynylation using indium(III) complexes has also been demonstrated. An air-stable In(III)-BINOL complex can catalyze the addition of various alkynes to a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic ones. acs.orgthieme-connect.com A key advantage of this system is the avoidance of side reactions like the Cannizzaro reaction, which can be an issue with aromatic aldehydes under other conditions. acs.org The In(III) catalyst is believed to exhibit bifunctional character, dually activating both the alkyne nucleophile and the aldehyde electrophile to achieve high enantioselectivity. acs.orgthieme-connect.com
Zinc-Catalyzed Asymmetric Additions
The asymmetric addition of alkynylzinc compounds to aldehydes is a well-established and highly useful method for synthesizing chiral propargylic alcohols. wikipedia.org These reactions can be performed catalytically with high enantioselectivity. The alkynylzinc reagent is typically generated in situ from a terminal alkyne and a zinc source, such as diethylzinc (Et2Zn) or zinc triflate (Zn(OTf)2). pnas.orgwikipedia.org
A variety of chiral ligands, particularly amino alcohols, have been successfully employed to induce asymmetry. wikipedia.org For example, N-methylephedrine used in conjunction with Zn(OTf)2 and a base can achieve excellent enantioselectivities (up to 99% ee) for the addition of alkynes to a broad range of aldehydes. wikipedia.org Another highly effective system utilizes a proline-derived dinuclear zinc catalyst (ProPhenol catalyst), which is capable of promoting the alkynylation of aromatic, aliphatic, and α,β-unsaturated aldehydes with high yields and enantioselectivity. nih.govnih.gov This catalyst system is proposed to act bifunctionally, binding both the alkynylzinc nucleophile and the aldehyde electrophile within its chiral pocket to control the stereochemical outcome. nih.gov
| Aldehyde | Alkyne | Ligand/Catalyst System | Yield (%) | ee (%) |
| Benzaldehyde | Phenylacetylene | ProPhenol/Me2Zn | 95 | 97 |
| Cyclohexanecarboxaldehyde | Phenylacetylene | N-methylephedrine/Zn(OTf)2 | 88 | 99 |
| Cinnamaldehyde | Trimethylsilylacetylene | ProPhenol/Me2Zn | 94 | 91 |
| 4-Methoxybenzaldehyde | 1-Hexyne | ProPhenol/Me2Zn | 91 | 98 |
This table presents representative data for zinc-catalyzed asymmetric alkynylation. Actual results may vary based on specific reaction conditions and substrate combinations.
Organocatalytic and Metal-Free Approaches
The field of organocatalysis has provided powerful, metal-free alternatives for the asymmetric synthesis of chiral molecules. These methods often rely on the formation of transient chiral intermediates, such as enamines, to induce stereoselectivity.
One notable approach involves the enantioselective α-propargylation of α-branched aldehydes using a chiral primary amino acid as the organocatalyst. organic-chemistry.orgacs.org This reaction facilitates the creation of a chiral quaternary carbon stereocenter. The process typically occurs in a mildly basic aqueous solution of potassium hydrogen carbonate, offering an environmentally benign pathway. organic-chemistry.orgacs.org This enamine-based organocatalysis allows for the direct α-functionalization of aldehydes with propargyl halides under mild conditions, effectively avoiding common side reactions like O-alkylation or aldol (B89426) condensation. organic-chemistry.org A broad range of substrates, including those with electron-rich, electron-neutral, and electron-deficient aryl groups, as well as heterocyclic and alkyl substituents, are compatible with this method, furnishing the desired α-propargylated aldehydes in good yields and with high enantioselectivity. organic-chemistry.orgacs.org
| Aldehyde Substrate | Propargyl Halide | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-Phenylpropanal | Propargyl bromide | (S)-2-Amino-3-phenylpropanoic acid | 87 | 96 | organic-chemistry.orgacs.org |
| 2-(4-Chlorophenyl)propanal | Propargyl bromide | (S)-2-Amino-3-phenylpropanoic acid | 85 | 95 | organic-chemistry.org |
| 2-(Naphthalen-2-yl)propanal | Propargyl bromide | (S)-2-Amino-3-phenylpropanoic acid | 81 | 94 | organic-chemistry.org |
Another significant organocatalytic strategy is the enantioselective benzoin (B196080) reaction between aldehydes and ynones, catalyzed by a chiral N-heterocyclic carbene (NHC). nih.gov This method facilitates a 1,2-addition of the catalytically generated Breslow intermediate to the ynone, leading to the formation of tertiary propargylic alcohols with high enantiomeric enrichment. nih.gov Chiral diols, such as 3,3′-Br₂-BINOL, have also been employed to catalyze the addition of allenylboronates to ketones, providing access to homopropargylic alcohols in good yields and high enantiomeric ratios. nih.gov
Photoredox Catalysis in Propargylation Reactions
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions by leveraging the energy of visible light. In the context of propargylation, dual catalytic systems that combine a photocatalyst with a metal catalyst have proven particularly effective.
A prominent example is the photoredox/cobalt-catalyzed regio-, diastereo-, and enantioselective propargyl addition to aldehydes. researchgate.net This method utilizes racemic propargyl carbonates as precursors and can construct a wide range of homopropargylic alcohols with high efficiency and stereoselectivity. researchgate.net The reaction proceeds via the generation of propargyl radicals, and mechanistic studies have elucidated the stereoconvergent nature of the process. researchgate.net
Similarly, dual photoredox and copper catalysis has been successfully applied to the asymmetric propargylic radical cyanation. organic-chemistry.orgnih.govacs.org In this system, an organic photocatalyst generates propargyl radicals and simultaneously oxidizes a Cu(I) species to Cu(II). A chiral copper complex then traps the propargyl radical and cyanide in an enantiocontrolled fashion. organic-chemistry.orgnih.govacs.org This methodology produces a diverse array of optically active propargyl cyanides in high yields (57–97%) and with excellent enantioselectivities (83–98% ee). organic-chemistry.orgnih.govacs.org
Titanium catalysis has also been integrated with photoredox systems for propargylation reactions. A practical and effective method promoted by [Cp₂TiCl₂] has been developed for the propargylation of aldehydes using propargyl bromide. nih.govresearchgate.net This process avoids the use of stoichiometric metals and employs a catalytic amount of an organic dye as the reductant for the titanium complex. nih.govresearchgate.net The reaction exhibits a broad substrate scope, accommodating both aromatic and aliphatic aldehydes, and generally affords the desired homopropargylic alcohols in good yields. nih.govresearchgate.net A three-component radical propargylation of aldehydes with 1,3-enynes has also been achieved through a dual photoredox and titanium catalysis strategy, highlighting the versatility of this approach. dlut.edu.cnnih.gov
| Catalytic System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Photoredox/Cobalt | Aldehydes, Racemic Propargyl Carbonates | Homopropargylic Alcohols | Up to 95 | Up to 98 | researchgate.net |
| Organophotoredox/Copper | Propargylic Acetates, TMSCN | Propargyl Cyanides | 57 - 97 | 83 - 98 | organic-chemistry.orgnih.govacs.org |
| Photoredox/Titanium | Aldehydes, Propargyl Bromide | Homopropargylic Alcohols | Good | N/A (racemic) | nih.govresearchgate.net |
Chiral Auxiliary and Stoichiometric Approaches
Prior to the widespread development of catalytic methods, stoichiometric approaches utilizing chiral auxiliaries were fundamental to asymmetric synthesis. These methods involve the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.
Base-Induced Elimination Protocols (BIEP) from β-Alkoxy Chlorides
The Base-Induced Elimination Protocol (BIEP) is a robust method for generating enantiomerically pure propargyl alcohols from corresponding β-alkoxy chloride precursors. researchgate.netrsc.org This protocol has been utilized for several decades and has demonstrated significant utility in the total synthesis of various natural products. rsc.orgresearchgate.net The core of the BIEP method involves the treatment of a stereochemically defined β-alkoxy chloride with a strong base, which induces an elimination reaction to form the alkyne functionality while retaining the stereochemical integrity of the alcohol center.
Tartaric acid and its derivatives, such as diethyl tartrate (DET), are inexpensive and readily available chiral pool starting materials. They have been extensively used in asymmetric synthesis, including pathways leading to chiral propargylic alcohols. For instance, (+)-diethyl tartrate can serve as a chiral template to establish the absolute configuration of key intermediates. researchgate.net One common strategy involves converting DET into a chiral epoxy alcohol. nih.gov This epoxide can then undergo regioselective ring-opening with an acetylenic nucleophile. The resulting diol can be further manipulated and subjected to elimination to furnish the desired chiral propargylic alcohol. nih.gov This approach has been successfully applied to the enantioselective total synthesis of cytotoxic polyacetylenes like panaxydol, where the stereocenters were established using a (+)-diethyl-L-tartrate template. nih.gov
Carbohydrates represent another abundant source of chirality for asymmetric synthesis. capes.gov.br They can be employed as chiral auxiliaries to control the stereochemistry of reactions. nih.gov In the context of propargylic alcohol synthesis, a carbohydrate moiety can be attached to a precursor molecule to direct a subsequent bond-forming reaction. For example, a sugar-derived auxiliary can be used to control the addition of a nucleophile to an imine in a modified Strecker reaction, a fundamental C-C bond-forming process. wiley-vch.de After the desired stereocenter is set, the carbohydrate auxiliary is cleaved and can often be recovered. wiley-vch.de While more commonly applied in catalytic systems as ligands, the foundational principles of using carbohydrates as stoichiometric controllers of stereochemistry are well-established and applicable to the synthesis of complex chiral molecules, including precursors to propargylic alcohols. capes.gov.brnih.gov
Chiral epoxides are highly valuable intermediates in organic synthesis due to their propensity to undergo stereospecific ring-opening reactions with a wide range of nucleophiles. encyclopedia.pubnih.gov This reactivity provides a reliable method for introducing new functional groups with controlled stereochemistry. The synthesis of chiral propargylic alcohols can be achieved by the nucleophilic ring-opening of a chiral epoxide with an alkynyl metal species, such as a lithium acetylide or an alkynyl Grignard reagent. nih.govyoutube.com
The attack of the alkynyl nucleophile typically occurs at the less sterically hindered carbon of the epoxide, proceeding with inversion of configuration in an Sₙ2-type mechanism. youtube.com This transformation creates a new carbon-carbon bond and installs the hydroxyl and alkynyl groups in a defined relative and absolute stereochemistry. The required chiral epoxides can be readily accessed through methods like the Sharpless asymmetric epoxidation of allylic alcohols, which provides epoxides with predictable and high enantiopurity. nih.gov This strategy of using chiral epoxides is a cornerstone in the synthesis of many natural products containing the propargylic alcohol motif. nih.gov
Chemoenzymatic and Biocatalytic Synthesis Routes
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. For chiral propargylic alcohols like (3S)-1-phenylhex-1-yn-3-ol, chemoenzymatic and biocatalytic methods offer elegant and efficient alternatives to traditional chemical synthesis. These approaches leverage the high selectivity of enzymes to achieve remarkable levels of enantiopurity under mild reaction conditions. Two primary strategies have emerged as powerful tools in this domain: enzymatic kinetic resolution of racemic mixtures and deracemization of racemic alcohols through a sequential oxidation-reduction cascade.
A prominent and effective biocatalytic approach for the synthesis of enantiopure propargylic alcohols involves a deracemization strategy. This method begins with the non-enantioselective oxidation of a racemic propargylic alcohol to its corresponding prochiral ketone. This ketone then serves as a substrate for an enantioselective enzymatic reduction to yield the desired single enantiomer of the alcohol.
A key enzyme in the initial oxidation step is the peroxygenase from the fungus Agrocybe aegerita. This enzyme efficiently catalyzes the oxidation of a broad range of secondary alcohols, including various propargylic alcohols, to their respective ketones. uniprot.org The subsequent enantioselective reduction of the intermediate ketone is the critical step that determines the final enantiomeric purity of the alcohol. For this purpose, alcohol dehydrogenases (ADHs) are widely employed. Notably, different ADHs can exhibit opposite stereoselectivity, providing access to either the (R) or (S) enantiomer of the target alcohol from the same ketone intermediate.
For the synthesis of (S)-propargylic alcohols, such as this compound, the alcohol dehydrogenase from Thermoanaerobacter brockii (TbADH) is a well-established biocatalyst. nih.govnih.govresearchgate.netuniprot.org This enzyme selectively reduces the ketone to furnish the (S)-enantiomer with high enantiomeric excess. Conversely, the alcohol dehydrogenase from Lactobacillus kefir (LKADH) is often utilized to produce the (R)-enantiomer. uniprot.orgnih.govnih.govgoogle.comnih.govresearchgate.net
While direct experimental data for the chemoenzymatic synthesis of this compound is not extensively reported, the substrate scope of these enzymatic systems has been demonstrated with a variety of analogous propargylic alcohols. The data presented in the following table illustrates the effectiveness of this deracemization strategy for producing enantiopure propargylic alcohols that are structurally related to 1-phenylhex-1-yn-3-ol.
Table 1: Biocatalytic Deracemization of Racemic Propargylic Alcohols via an Oxidation-Reduction Cascade
| Racemic Alcohol Substrate | Oxidizing Enzyme | Reducing Enzyme | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenyl-2-propyn-1-ol | Peroxygenase (Agrocybe aegerita) | ADH (Thermoanaerobacter brockii) | (S)-1-Phenyl-2-propyn-1-ol | >99 | >99 |
| 1-Phenyl-2-propyn-1-ol | Peroxygenase (Agrocybe aegerita) | ADH (Lactobacillus kefir) | (R)-1-Phenyl-2-propyn-1-ol | >99 | >99 |
| 4-Phenyl-3-butyn-2-ol | Peroxygenase (Agrocybe aegerita) | ADH (Thermoanaerobacter brockii) | (S)-4-Phenyl-3-butyn-2-ol | >99 | >99 |
| 4-Phenyl-3-butyn-2-ol | Peroxygenase (Agrocybe aegerita) | ADH (Lactobacillus kefir) | (R)-4-Phenyl-3-butyn-2-ol | >99 | >99 |
Another widely used chemoenzymatic method for obtaining enantiopure propargylic alcohols is through the kinetic resolution of a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are particularly well-suited for this purpose, often employed in the enantioselective acylation of racemic alcohols.
In a typical lipase-catalyzed kinetic resolution of a racemic propargylic alcohol, an acyl donor, such as vinyl acetate, is used to selectively acylate one of the alcohol's enantiomers. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. These can then be separated by standard chromatographic techniques. Candida antarctica lipase (B570770) B (CALB) is a frequently used and highly effective biocatalyst for the kinetic resolution of a wide array of secondary alcohols, including propargylic alcohols. nih.govmdpi.comresearchgate.netrsc.org
The efficiency of the kinetic resolution is determined by the enantioselectivity of the lipase, which is often very high, leading to products with excellent enantiomeric purity. The following table provides representative data for the kinetic resolution of analogous racemic propargylic alcohols using Candida antarctica lipase B.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Propargylic Alcohols
| Racemic Alcohol Substrate | Enzyme | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| (±)-1-Phenyl-2-propyn-1-ol | Candida antarctica lipase B | Vinyl Acetate | (R)-1-Phenyl-2-propyn-1-yl acetate | ~50 | >99 |
| (S)-1-Phenyl-2-propyn-1-ol | ~50 | >99 | |||
| (±)-1-Phenyl-3-butyn-1-ol | Candida antarctica lipase B | Vinyl Acetate | (R)-1-Phenyl-3-butyn-1-yl acetate | ~50 | >98 |
| (S)-1-Phenyl-3-butyn-1-ol | ~50 | >98 |
These chemoenzymatic and biocatalytic routes underscore the significant potential of enzymes in the stereoselective synthesis of chiral propargylic alcohols. The high selectivity, mild reaction conditions, and environmental compatibility of these methods make them attractive and powerful tools for accessing enantiomerically pure compounds like this compound.
Mechanistic Investigations and Stereochemical Control in the Formation of 3s 1 Phenylhex 1 Yn 3 Ol
Elucidation of Reaction Mechanisms and Transition States
The formation of (3S)-1-phenylhex-1-yn-3-ol typically proceeds through the nucleophilic addition of a phenylacetylide to butanal. The stereochemical outcome of this reaction is determined in the transition state, where the chiral catalyst orchestrates the facial selectivity of the attack on the aldehyde.
Mechanistic studies suggest that the reaction often involves the in-situ formation of a metal acetylide, which then adds to the aldehyde. organic-chemistry.org The electrophilic addition of a proton (H+) to the alkyne's triple bond is a key step, leading to the formation of a vinyl cation intermediate. This intermediate is then attacked by a nucleophile. The regioselectivity of this addition is governed by Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne. libretexts.org
In zinc-mediated additions, a widely accepted model proposes a six-membered transition state. nih.gov For instance, in reactions catalyzed by a zinc-amino alcohol complex, one zinc atom is bound to the amino alcohol, and another equivalent of the dialkynylzinc binds to the oxygen. The aldehyde then coordinates to the Lewis acidic zinc atom, and the alkynyl group is transferred to the aldehyde. The enantioselectivity is dictated by which lone pair of the aldehyde's oxygen atom binds to the catalyst. nih.gov
The structure of the transition state is crucial for determining the stereochemical outcome. Quantum chemical studies have shown that the transition state for the alkynyl transfer can adopt a twisted chair-like structure. pku.edu.cn The specific geometry of this transition state, influenced by the chiral ligand and metal center, directs the approach of the nucleophilic alkyne to one of the enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer.
Furthermore, some catalytic systems may operate through a bifunctional mechanism where the catalyst activates both the nucleophile (the alkyne) and the electrophile (the aldehyde) simultaneously. organic-chemistry.org This dual activation can lead to a more organized and rigid transition state, thereby enhancing enantioselectivity.
Role of Chiral Ligands and Catalyst Systems in Enantiocontrol
The selection of the chiral ligand and the corresponding metal catalyst is paramount in achieving high enantioselectivity in the synthesis of this compound. A variety of catalyst systems have been developed, each with its own mechanistic nuances and effectiveness with different substrates.
Zinc-Based Catalysts: A prominent and well-studied system for the enantioselective alkynylation of aldehydes involves the use of zinc triflate (Zn(OTf)₂) in combination with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.orgorganic-chemistry.org This system is operationally convenient and can be conducted in the presence of air and moisture, making it suitable for practical applications. organic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through a monoalkynylzinc intermediate, which is less sensitive to moisture and oxygen compared to typical organozinc reagents. organic-chemistry.org The chiral ligand, N-methylephedrine, forms a complex with the zinc ion, creating a chiral environment that directs the addition of the phenylacetylide to the si-face of butanal to yield the (S)-enantiomer.
Another effective zinc-based system employs the ProPhenol ligand. nih.gov This catalyst system has demonstrated high yields and enantioselectivities for a broad range of aldehydes, including aryl, aliphatic, and α,β-unsaturated aldehydes. nih.gov Mechanistic insights have led to a reduction in the required stoichiometry of the reagents, which is particularly advantageous when using valuable alkynes. nih.gov
Titanium-Based Catalysts: Titanium-catalyzed additions of zinc alkynylides to aldehydes represent another successful strategy. nih.gov In these systems, a chiral ligand, often a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), is coordinated to a titanium center, typically from Ti(O-iPr)₄. pnas.org Mechanistic studies suggest that the reaction likely involves transmetalation, where the alkyl group from the organozinc reagent is transferred to the titanium catalyst. The resulting organotitanium complex is then responsible for the enantioselective addition to the aldehyde. nih.gov
Copper-Based Catalysts: Copper complexes with chiral ligands, such as bis(oxazoline) (BOX) or phosphine-based ligands like TRAP, have also been employed for the enantioselective alkynylation of aldehydes. nih.govacs.orgnih.gov Computational studies have been instrumental in identifying the optimal bis(oxazoline) ligand for achieving high enantiomeric excess. nih.gov Mechanistic investigations of copper-catalyzed reactions suggest the involvement of a copper(I) acetylide intermediate coordinated to the chiral ligand. acs.org
The following table summarizes the performance of various chiral ligands and catalyst systems in the enantioselective synthesis of propargyl alcohols, including those structurally similar to this compound.
Diastereoselectivity in Multi-Chiral Center Synthesis
When the synthesis involves substrates that already contain a chiral center, the diastereoselectivity of the reaction becomes a critical consideration. The formation of this compound itself involves the creation of a single stereocenter. However, in more complex syntheses where the aldehyde or alkyne partner is chiral, the interaction between the existing stereocenter and the newly forming one must be controlled.
The diastereoselectivity in such reactions is often governed by Felkin-Anh or Cram chelation models. nih.gov In a Cram chelation-controlled reaction, the incoming nucleophile attacks from the less hindered face after the catalyst and a Lewis basic group on the substrate form a chelate. nih.gov The inherent stereochemical preference of the chiral substrate can either align with or oppose the facial selectivity imposed by the chiral catalyst.
Matched Pair: When the substrate's intrinsic diastereoselectivity and the catalyst's enantioselectivity favor the formation of the same diastereomer, it is referred to as a "matched pair." This scenario typically leads to very high diastereomeric ratios.
Mismatched Pair: Conversely, when the substrate and catalyst favor opposite diastereomers, it is a "mismatched pair," which often results in lower diastereoselectivity.
Recent advancements have shown that by using a combination of a chiral allenylboronate and a chiral Brønsted acid catalyst, it is possible to achieve high diastereoselectivity in the synthesis of homopropargylic alcohols. scispace.com By selecting the appropriate enantiomer of the chiral acid, one can control the configuration of the newly formed hydroxyl group, allowing for selective access to either the anti or syn diastereomer. scispace.com This dual-catalyst approach decouples the stereochemical control elements for the different chiral centers, providing a powerful tool for complex stereoselective synthesis.
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms and understanding the origins of stereoselectivity in the formation of chiral molecules like this compound.
DFT calculations allow for the detailed modeling of the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. By constructing potential energy surfaces, chemists can visualize the energetic landscape of the reaction and identify the most favorable pathway.
For the enantioselective alkynylation of aldehydes, computational models can be used to:
Predict the preferred binding mode of the aldehyde to the chiral catalyst.
Determine the geometry of the transition state for the carbon-carbon bond-forming step.
Analyze the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-π stacking) between the substrate, ligand, and metal center that dictate the stereochemical outcome.
These models have been successfully used to explain the enantioselectivity observed in various catalytic systems. For example, in Ni-catalyzed asymmetric alkynyl propyl hydroxyaminations, EDA-NOCV (Energy Decomposition Analysis-Natural Orbitals for Chemical Valence) analysis revealed that the enantioselectivity arises from a combination of electrostatic interactions, orbital interactions, Pauli repulsions, and dispersion forces between the ligand and the substrate. rsc.org
A key aspect of computational studies is the calculation of the relative free energies of all species along the reaction coordinate. This allows for the determination of the activation energies for different competing pathways and the identification of the rate-determining and enantioselectivity-determining steps.
In a typical DFT study of an asymmetric alkynylation, the energetic profiles for the formation of both the (S) and (R) enantiomers are calculated. The difference in the activation energies (ΔΔG‡) for the two diastereomeric transition states leading to the respective enantiomers is directly related to the enantiomeric excess (ee) of the product. A larger ΔΔG‡ corresponds to a higher predicted ee.
For instance, DFT calculations on the Pd-catalyzed spiroannulation of bromophenylnaphthalenols with acetylenes showed that the calculated free energy barriers of the rate-determining step were in good agreement with the experimentally observed product yields. researchgate.net Furthermore, these calculations accurately reproduced the experimental regio-, chemo-, and enantioselectivities. researchgate.net
The analysis of key intermediates provides further insight into the reaction mechanism. For example, calculations can confirm the structure and stability of proposed intermediates, such as metal acetylides or catalyst-substrate complexes, and elucidate their role in the catalytic cycle.
Future Perspectives and Emerging Research Directions in Chiral Propargylic Alcohol Chemistry
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The enantioselective alkynylation of aldehydes is the most direct and atom-economical method for the synthesis of chiral propargylic alcohols like (3S)-1-phenylhex-1-yn-3-ol. While significant progress has been made, the future of this field lies in the development of novel catalytic systems that offer even higher levels of enantioselectivity and efficiency under milder conditions.
Current research is focused on several key areas. One promising direction is the design of new chiral ligands for transition metal catalysts. For instance, the development of bimetallic catalytic systems, where two different metals work in synergy, is an emerging area. These systems can offer unique reactivity and selectivity that is not achievable with single-metal catalysts. Furthermore, the exploration of non-precious metal catalysts, such as those based on copper, zinc, and iron, is gaining traction. These metals are more abundant and less toxic than their precious metal counterparts, making them more sustainable choices for large-scale synthesis.
Another area of active investigation is the use of organocatalysts. Chiral amino alcohols and their derivatives have shown promise in catalyzing the addition of terminal alkynes to aldehydes with high enantioselectivity. The development of more robust and recyclable organocatalysts is a key objective for future research.
The table below summarizes the performance of some representative catalytic systems for the synthesis of chiral propargylic alcohols, highlighting the continuous drive for improvement.
| Catalyst System | Chiral Ligand | Aldehyde | Alkyne | Enantiomeric Excess (ee) | Yield | Reference |
| Zn(OTf)₂ | N-methylephedrine | Benzaldehyde | Phenylacetylene | 98% | 95% | [Carreira, E. M. et al. J. Am. Chem. Soc.1995 , 117, 3649-3650] |
| CuCl | (S)-SEGPHOS | Butyraldehyde | Phenylacetylene | 96% | 88% | [Pu, L. et al. J. Org. Chem.2005 , 70, 651-653] |
| In(OTf)₃ | (S)-BINOL | Benzaldehyde | 1-Hexyne | 92% | 90% | [Loh, T.-P. et al. Org. Lett.2003 , 5, 1829-1831] |
Exploration of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will undoubtedly focus on developing more sustainable and environmentally benign protocols for the synthesis of this compound.
A key aspect of this endeavor is the use of greener solvents. The replacement of traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents is a major goal. The development of catalytic systems that are active and stable in these alternative media is crucial for the successful implementation of such protocols.
Furthermore, there is a growing interest in solvent-free reaction conditions. Mechanochemistry, where mechanical force is used to drive chemical reactions, offers a promising alternative to traditional solution-phase synthesis. This approach can lead to significantly reduced waste and energy consumption.
Another important area is the development of catalytic systems that can operate at lower temperatures and with lower catalyst loadings. This not only reduces the energy input required for the reaction but also minimizes the potential for catalyst-derived impurities in the final product. The use of flow chemistry, where reagents are continuously passed through a reactor containing an immobilized catalyst, is also expected to play a significant role in making the synthesis of chiral propargylic alcohols more sustainable and scalable.
Expanding the Scope of Downstream Transformations and Applications
This compound is a versatile intermediate that can be converted into a wide range of other valuable chiral molecules. Future research will focus on expanding the scope of its downstream transformations and exploring new applications.
One area of significant potential is the development of novel cyclization reactions. The propargylic alcohol moiety can participate in a variety of cyclization cascades to generate complex carbocyclic and heterocyclic scaffolds. The discovery of new catalysts and reaction conditions that can control the stereochemical outcome of these transformations will open up new avenues for the synthesis of biologically active molecules.
Another emerging trend is the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. The development of new ligand architectures based on this scaffold could lead to the discovery of highly effective catalysts for a wide range of enantioselective transformations.
Furthermore, the unique electronic properties of the alkyne functionality make this compound an interesting building block for the synthesis of novel organic materials, such as chiral polymers and liquid crystals. The exploration of these applications is still in its early stages but holds significant promise for the future.
The following table highlights some of the key downstream transformations of chiral propargylic alcohols.
| Reaction Type | Product Class | Reagents/Catalyst |
| Cycloisomerization | Dihydropyrans | Au(I) or Pt(II) catalysts |
| Pauson-Khand Reaction | Bicyclic enones | Co₂(CO)₈ |
| Meyer-Schuster Rearrangement | α,β-Unsaturated ketones | Acid catalyst |
| A³ Coupling | Propargylamines | Cu(I) catalyst |
Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational and experimental methodologies is poised to revolutionize the field of asymmetric catalysis. Density functional theory (DFT) calculations and other computational tools can provide valuable insights into the mechanism of catalytic reactions and the origin of enantioselectivity.
In the context of synthesizing this compound, computational studies can be used to:
Design new chiral ligands: By modeling the transition states of the catalytic reaction, it is possible to predict which ligand structures will lead to the highest enantioselectivity. This rational design approach can significantly accelerate the discovery of new and improved catalysts.
Optimize reaction conditions: Computational models can be used to understand the effect of various reaction parameters, such as solvent, temperature, and additives, on the outcome of the reaction. This information can be used to identify the optimal conditions for achieving high yields and enantioselectivities.
Elucidate reaction mechanisms: A detailed understanding of the reaction mechanism is essential for the development of more efficient catalytic systems. Computational studies can provide insights into the elementary steps of the catalytic cycle and identify potential side reactions.
The synergy between computational and experimental approaches will be crucial for addressing the remaining challenges in the synthesis and application of chiral propargylic alcohols. This integrated approach will enable the development of more predictable and efficient synthetic methods, ultimately paving the way for the routine and sustainable production of enantiomerically pure compounds like this compound.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (3S)-1-phenylhex-1-yn-3-ol while preserving stereochemical integrity?
- Methodological Answer :
- Use palladium-based catalysts (e.g., Lindlar catalyst) in hydrogenation reactions to maintain stereoselectivity. Ligand-modified palladium nanoparticles in continuous-flow systems improve selectivity for alkyne-to-alkene conversions .
- Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to ensure minimal side reactions (e.g., over-hydrogenation).
- Data Table :
| Catalyst Type | Selectivity (Alkene:Alkane) | Reaction Time | Reference |
|---|---|---|---|
| Lindlar | 95:5 | 2–4 hours | |
| Pd Nanoparticles | 98:2 | 1–2 hours |
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare H and C NMR spectra with NIST Standard Reference Database 69 for chemical shift validation .
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3600 cm) and alkyne (C≡C, ~2100–2260 cm) functional groups.
- Chromatography : Use HPLC with a chiral column to confirm enantiomeric purity (>95%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact (H303/H313/H333 hazards) .
- Store waste separately and collaborate with certified waste management services for disposal .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in transition-metal-catalyzed coupling reactions?
- Methodological Answer :
- Conduct density functional theory (DFT) calculations to model interactions between the alkyne moiety and metal catalysts (e.g., ruthenium carbenes).
- Experimentally, compare reaction rates with substituted analogs (e.g., methyl vs. phenyl groups) to isolate steric effects .
- Data Contradiction : Palladium catalysts may favor alkyne activation, while ruthenium systems promote carbene-mediated rearrangements. Resolve via mechanistic probes (e.g., isotopic labeling) .
Q. What strategies resolve contradictions in enantioselectivity data for this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple analytical techniques (e.g., X-ray crystallography, circular dichroism) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature gradients) .
- Case Study : A 2014 study resolved conflicting hydrogenation outcomes by correlating ligand denticity with steric bulk .
Q. How can researchers optimize this compound for asymmetric catalysis in complex molecular systems?
- Methodological Answer :
- Screen chiral auxiliaries (e.g., Evans oxazolidinones) to enhance enantiomeric excess (ee) in aldol or Diels-Alder reactions.
- Use kinetic resolution studies to identify rate-limiting steps in catalytic cycles .
- Data Table :
| Auxiliary | ee (%) | Reaction Yield | Reference |
|---|---|---|---|
| L-Proline | 82 | 75% | |
| BINAP | 91 | 68% |
Experimental Design Considerations
Q. What are the best practices for designing kinetic studies on this compound’s degradation pathways?
- Methodological Answer :
- Use stopped-flow spectroscopy or time-resolved mass spectrometry to capture transient intermediates.
- Control variables (pH, light exposure) to isolate degradation mechanisms (e.g., oxidation vs. hydrolysis) .
Q. How can researchers address low reproducibility in synthetic yields of this compound?
- Methodological Answer :
- Standardize reagent purity (e.g., anhydrous solvents, catalyst lot consistency).
- Implement design of experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate) .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
